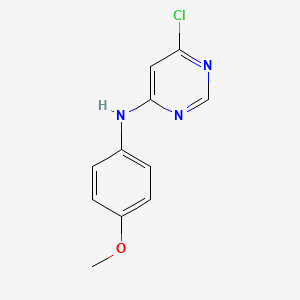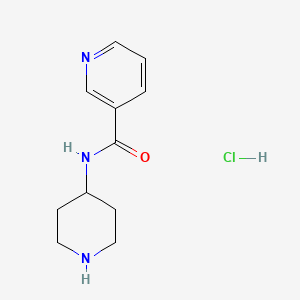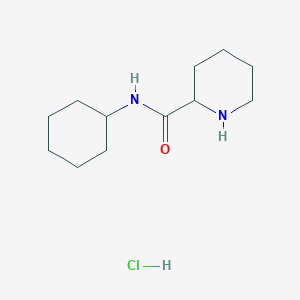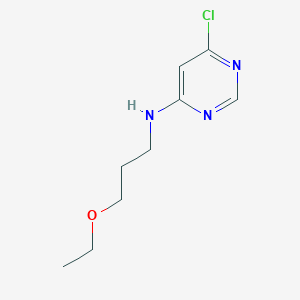![molecular formula C7H5FN2 B1395239 7-Fluoro-1H-pyrrolo[3,2-C]pyridine CAS No. 1190315-04-8](/img/structure/B1395239.png)
7-Fluoro-1H-pyrrolo[3,2-C]pyridine
Vue d'ensemble
Description
“7-Fluoro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the linear formula C7H5FN2 . It has a molecular weight of 136.13 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A series of 1H-pyrrolo pyridine-7-amine derivatives were designed and synthesized based on a docking model as potassium-competitive acid blockers (P-CABs) . Another study reported the design and synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is 7-fluoro-1H-pyrrolo[3,2-c]pyridine . The InChI code is 1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .
Chemical Reactions Analysis
The compound has been used in the synthesis of colchicine-binding site inhibitors . It has also been used in the development of potent inhibitors against FGFR1, 2, and 3 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 279.3±20.0C at 760 mmHg . The flash point is 122.7 .
Applications De Recherche Scientifique
Cancer Therapeutics
7-Fluoro-1H-pyrrolo[3,2-C]pyridine: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development across various cancer types . These derivatives can inhibit cancer cell proliferation and induce apoptosis, making them potential candidates for cancer therapy .
Pharmacological Research
In pharmacology, this compound has been utilized in the synthesis of molecules with significant biological activities. For instance, it has been involved in the development of compounds that may help in the treatment of disorders involving elevated plasma blood glucose, such as diabetes and related conditions .
Material Science
The compound’s derivatives are being explored for their potential in material science applications. For example, they have been used in studies examining the effects on tubulin polymerization at the cellular level, which could have implications for the development of new materials with specific microscopic properties .
Chemical Synthesis
7-Fluoro-1H-pyrrolo[3,2-C]pyridine: is a valuable building block in chemical synthesis. It’s used to construct complex molecules that can serve as intermediates in the synthesis of various pharmacologically active compounds .
Agricultural Applications
While direct applications in agriculture are not extensively documented, the biological activity of pyrrolopyridine derivatives suggests potential uses in developing new agrochemicals. Their role in controlling plant diseases or enhancing growth could be an area of future research .
Medical Research
This compound is also a subject of interest in medical research, particularly in the design of new drugs. Its derivatives have been evaluated for their therapeutic potential in various medical conditions, including cardiovascular diseases and metabolic disorders .
Mécanisme D'action
Target of Action
Similar compounds have been studied for their inhibitory action against caix and their potential to reduce blood glucose , suggesting possible targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets to induce changes at the molecular level .
Biochemical Pathways
Similar compounds have shown efficacy in reducing blood glucose , suggesting that they may affect pathways related to glucose metabolism.
Pharmacokinetics
It’s known that the compound has a molecular weight of 13613 , which might influence its bioavailability.
Result of Action
Similar compounds have shown efficacy in reducing blood glucose , suggesting potential therapeutic applications in conditions such as diabetes and other metabolic disorders.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability.
Safety and Hazards
Propriétés
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTLFCZYNVBVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

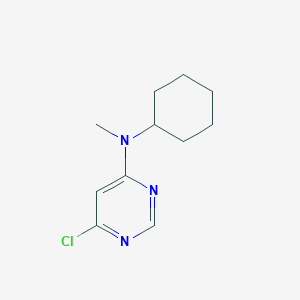


![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)
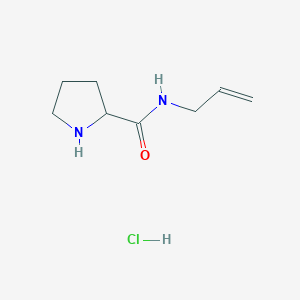



![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)
